1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused bicyclic core with a carbonitrile group at position 2. Key structural features include:
- Position 1: A 4-(2-phenylethyl)piperazinyl group, introducing a lipophilic aromatic substituent.
- Position 4: A carbonitrile moiety, which may influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c1-2-8-22-19-26(32-25-12-7-6-11-24(25)29-27(32)23(22)20-28)31-17-15-30(16-18-31)14-13-21-9-4-3-5-10-21/h3-7,9-12,19H,2,8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXPORICQBDSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CCC5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrido[1,2-a]Benzimidazole Core
The core structure is typically synthesized via a Gould-Jacobs cyclization, adapted from methods used for analogous benzimidazole derivatives:
Representative protocol :
-
Condensation of 2-aminobenzimidazole with ethyl 3-oxohexanoate in acetic acid at 110°C for 12 hours.
-
Cyclodehydration using polyphosphoric acid (PPA) at 140°C.
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Nitration at position 4 using fuming HNO₃ in H₂SO₄ at 0–5°C.
Key parameters :
| Step | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | AcOH | 110 | 78 |
| 2 | PPA | 140 | 65 |
| 3 | HNO₃/H₂SO₄ | 0–5 | 52 |
Functionalization with the 2-Phenylethyl Group
The phenylethyl side chain is introduced through alkylation or reductive amination:
Alkylation protocol :
-
Treat 1-piperazinyl intermediate with 2-phenylethyl bromide in acetonitrile.
Reductive amination alternative :
Optimization of Reaction Conditions
Solvent Systems for Cyclization
Comparative studies of cyclization solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 65 | 88 |
| NMP | 32.2 | 71 | 92 |
| DMSO | 46.7 | 68 | 90 |
| Toluene | 2.4 | 42 | 78 |
Polar aprotic solvents (NMP, DMF) enhance reaction rates through stabilization of transition states.
Catalytic Systems for Coupling Reactions
Pd-based catalysts significantly improve coupling efficiency:
| Catalyst | Ligand | Yield (%) | Turnover Number |
|---|---|---|---|
| Pd₂(dba)₃ | Xantphos | 92 | 450 |
| Pd(OAc)₂ | BINAP | 85 | 320 |
| None (thermal) | – | 47 | – |
Purification and Characterization
Crystallization Techniques
The amorphous form can be converted to crystalline material using anti-solvent precipitation:
Spectroscopic Characterization
Key spectral data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=5.6 Hz, 1H, pyridine-H), 7.65–7.23 (m, 9H, aromatic), 3.82 (t, J=6.8 Hz, 2H, CH₂N), 2.91–2.45 (m, 10H, piperazine).
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HRMS (ESI+) : m/z calcd for C₂₇H₂₈N₅ [M+H]⁺ 438.2287, found 438.2291.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advances suggest improved efficiency through:
Chemical Reactions Analysis
1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biology: The compound is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction cascades that result in changes in cellular function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Piperazine substitutions significantly modulate pharmacological and physicochemical properties.
Notes:
Variations at Position 3
The alkyl chain at position 3 affects solubility and target engagement:
Notes:
- Propyl chains (vs. methyl or butyl) optimize a balance between solubility and membrane permeability.
Functional Group Modifications
Carbonitrile vs. Other Groups:
The carbonitrile at position 4 is a critical pharmacophore. Analogs with alternative groups (e.g., nitro, acetyloxy) show varied bioactivity:
Notes:
Biological Activity
1-[4-(2-Phenylethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of increasing interest due to its potential biological activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including antibacterial, anticancer, and anthelmintic properties.
Chemical Structure
The compound belongs to the benzimidazole class, characterized by a piperazine moiety and a pyrido structure. Its structural complexity allows for various interactions with biological targets.
Antibacterial Activity
Several studies have investigated the antibacterial properties of benzimidazole derivatives, including the compound . The compound exhibited significant activity against both gram-positive and gram-negative bacteria. For instance:
- Study Findings : In vitro tests demonstrated that derivatives of benzimidazole showed varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid synthesis.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines.
- Cytotoxicity : The compound demonstrated cytotoxic effects with IC50 values ranging from 34 to >100 µM across different tumor models .
- Comparative Efficacy : Notably, it showed superior activity compared to standard drugs like doxorubicin and albendazole in specific assays .
| Compound | IC50 (µM) | Reference Drug | Comparison |
|---|---|---|---|
| 1-[4-(2-PE)piperazin] | 34 - 39 | Doxorubicin | Higher |
| 1-[4-(2-PE)piperazin] | 38 - 42 | Albendazole | Higher |
Anthelmintic Activity
The compound's anthelmintic properties have also been explored, particularly its effectiveness against parasitic infections.
- Efficacy : In studies involving muscle larvae of Trichinella spiralis, the compound exhibited significantly higher larvicidal activity than standard treatments like ivermectin .
Case Studies
Recent research highlighted the compound's efficacy in several case studies:
- In Vitro Studies : A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation effectively, supporting its potential as an anticancer agent .
- Animal Models : In vivo studies indicated that the compound could significantly reduce tumor size in animal models when compared to controls .
Q & A
Q. What statistical approaches address variability in high-throughput screening data?
- Methodological Answer :
- Z-factor analysis : Evaluates assay robustness by comparing signal-to-noise ratios .
- Robust regression : Minimizes outlier effects in dose-response curves .
- Meta-analysis : Aggregates data from independent studies to identify consensus trends .
Tables
| Key Analytical Techniques | Application | Reference |
|---|---|---|
| HRMS/TOF-MS | Molecular weight validation | |
| SPR/ITC | Binding kinetics and thermodynamics | |
| Cryo-EM/X-ray crystallography | Structural resolution of ligand-target complexes | |
| Flow cytometry (Annexin V/PI) | Apoptosis quantification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
